molecular formula C16H26O B146436 2,6-Di-tert-butyl-4-ethylphenol CAS No. 4130-42-1

2,6-Di-tert-butyl-4-ethylphenol

Cat. No.: B146436
CAS No.: 4130-42-1
M. Wt: 234.38 g/mol
InChI Key: BVUXDWXKPROUDO-UHFFFAOYSA-N
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Scientific Research Applications

2,6-Di-tert-butyl-4-ethylphenol has a wide range of scientific research applications :

Safety and Hazards

2,6-Di-tert-butyl-4-ethylphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

2,6-Di-tert-butyl-4-ethylphenol is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers . This suggests potential future directions in the development of new antioxidants and UV stabilizers.

Biochemical Analysis

Biochemical Properties

2,6-Di-tert-butyl-4-ethylphenol plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing these harmful molecules and preventing oxidative stress in biological systems . The compound is known to interact with enzymes such as superoxide dismutase and catalase, enhancing their activity and contributing to the overall antioxidant defense mechanism . Additionally, this compound can bind to proteins and other biomolecules, stabilizing their structure and function under oxidative conditions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses . By reducing the levels of ROS and RNS, this compound helps maintain cellular homeostasis and prevents damage to cellular components such as lipids, proteins, and DNA . This compound also affects gene expression by modulating the activity of transcription factors involved in antioxidant responses . Furthermore, this compound can impact cellular metabolism by protecting mitochondrial function and enhancing energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it acts as a free radical scavenger, neutralizing ROS and RNS through electron donation . This compound can also inhibit the activity of pro-oxidant enzymes, thereby reducing the production of harmful oxidative species . Additionally, this compound can activate antioxidant enzymes such as superoxide dismutase and catalase, enhancing their ability to detoxify ROS . The compound’s ability to modulate gene expression is mediated through its interaction with transcription factors and signaling pathways involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its antioxidant activity can decrease with prolonged exposure to light and air . Degradation products of this compound may form over time, potentially altering its effectiveness as an antioxidant . Long-term studies have shown that the compound can provide sustained protection against oxidative stress in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits potent antioxidant activity, protecting tissues from oxidative damage and improving overall health . At high doses, this compound can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the beneficial effects of the compound plateau at certain dosages, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body . The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which are essential for the enzymatic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular compartments where it exerts its antioxidant effects . Transporters and binding proteins may also facilitate the movement of this compound within the body, ensuring its proper distribution to target tissues . The compound’s localization and accumulation can be influenced by factors such as tissue type and metabolic activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can directly interact with ROS and RNS . The compound’s targeting to specific subcellular compartments may be mediated by post-translational modifications or binding to specific proteins . This localization allows this compound to effectively protect cellular components from oxidative damage and maintain cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Di-tert-butyl-4-ethylphenol typically involves the following steps :

    Preparation of 2-bromo-6-ethylphenol: Ethylphenol is reacted with hydrogen bromide to produce 2-bromo-6-ethylphenol.

    Formation of 2-bromo-6-tert-butylphenol: The 2-bromo-6-ethylphenol is then reacted with tert-butyl bromide in the presence of a base to form 2-bromo-6-tert-butylphenol.

    Final Product Formation: The 2-bromo-6-tert-butylphenol undergoes debromination using a base catalyst or sodium metal under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-ethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Similar in structure but with a methyl group instead of an ethyl group.

    2,6-Di-tert-butylphenol: Lacks the ethyl group present in 2,6-Di-tert-butyl-4-ethylphenol.

    4-Ethyl-2,6-di-tert-butylphenol: Another name for this compound.

Uniqueness

This compound is unique due to its specific combination of tert-butyl and ethyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific steric and electronic effects.

Properties

IUPAC Name

2,6-ditert-butyl-4-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h9-10,17H,8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUXDWXKPROUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0029262
Record name 2,6-Di-tert-butyl-4-ethylphenol
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Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Solid
Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl-
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Record name 2,6-Di-tert-butyl-4-ethylphenol
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Boiling Point

272.00 °C. @ 760.00 mm Hg
Record name 2,6-Di-tert-butyl-4-ethylphenol
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CAS No.

4130-42-1
Record name 2,6-Di-tert-butyl-4-ethylphenol
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Record name 2,6-Di-tert-butyl-4-ethylphenol
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Record name 2,6-Di-tert-butyl-4-ethylphenol
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Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl-
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Record name 2,6-di-tert-butyl-4-ethylphenol
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Record name 2,6-DI-TERT-BUTYL-4-ETHYLPHENOL
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Record name 2,6-Di-tert-butyl-4-ethylphenol
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Melting Point

43.5 - 45 °C
Record name 2,6-Di-tert-butyl-4-ethylphenol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,6-Di-tert-butyl-4-ethylphenol generated from guaiacol?

A: Research indicates that this compound can be produced through the catalytic conversion of guaiacol in supercritical ethanol. [] This process involves a H2WO4 catalyst at 300°C, yielding a high selectivity (71.8%) towards tert-butylphenols, with this compound being a major product alongside 2,6-di-tert-butylphenol. [] The proposed reaction pathway involves transetherification and alkylation, with catechol and 2-ethoxyphenol identified as intermediates. []

Q2: Beyond its formation from guaiacol, has this compound been found in any natural sources?

A: Yes, this compound has been identified as a volatile component in wines made from Koshu and Zenkoji grapes. [] This marked the first-time discovery of this compound in wine. []

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